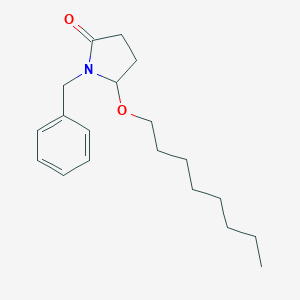

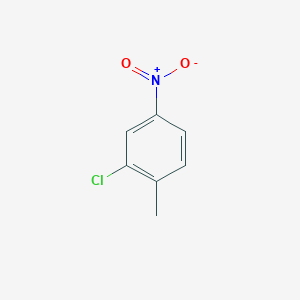

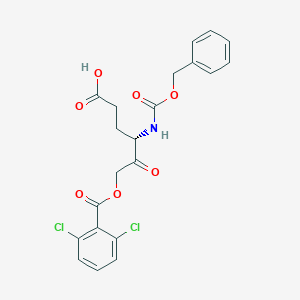

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a glycoside derivative that is synthesized from glycosyl bromide. It is related to the field of carbohydrate chemistry, where such compounds are often studied for their interactions with proteins and their potential biological activities.

Synthesis Analysis

The synthesis of related glycoside compounds typically involves several steps, including selective glycosylation, esterification, and deacetylation processes. For instance, the synthesis of a modified oligosaccharide for studying protein interactions involved transacetalation and removal of blocking groups . Another related compound, an antioxidant glycoside, was synthesized in five steps with an overall yield of 41.4%, demonstrating the complexity and efficiency of such synthetic routes .

Molecular Structure Analysis

Crystallographic analysis is a common technique used to confirm the molecular structure of synthesized glycosides. For example, the protected glycoside of 2-amino-2-deoxyglucose was confirmed to have a β-anomeric configuration with an orthogonal orientation of the phthalimido group with respect to the pyranose ring . This type of analysis is crucial for determining the absolute configuration of the molecule, which is essential for understanding its potential biological activity.

Chemical Reactions Analysis

Glycosides can undergo various chemical reactions, including glycosylation, esterification, and deacetylation, as part of their synthesis. The reactivity of these compounds is often influenced by the protecting groups and the specific conditions used during the reactions. For example, the reaction of phenyl 2-acetamido-2-deoxy-glucopyranoside with a fucopyranosyl bromide under halide ion-catalyzed conditions proceeded readily to give the desired disaccharide .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycosides like 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside are influenced by their molecular structure. The presence of acetyl and phthalimido groups can affect properties such as solubility, melting point, and reactivity. These properties are important for the compound's potential applications in biological systems and for its interactions with proteins, as seen with the modified oligosaccharide that competitively inhibits the hydrolysis of a maltotrioside by porcine alpha-amylase .

科学的研究の応用

-

Biomedical Research : This compound is described as an innovative biomedical compound . It holds promise in the realm of disease research . Its remarkable attributes encompass potent anti-inflammatory, anti-cancer, and anti-microbial capabilities .

-

Pharmaceutical Development : Compounds like this one are often used in the development of new drugs . They may be used in studies of cellular processes, or in the creation of new materials .

-

Biomedical Research : This compound is described as an innovative biomedical compound . It holds promise in the realm of disease research . Its remarkable attributes encompass potent anti-inflammatory, anti-cancer, and anti-microbial capabilities .

-

Pharmaceutical Development : Compounds like this one are often used in the development of new drugs . They may be used in studies of cellular processes, or in the creation of new materials .

将来の方向性

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO11/c1-14(29)35-13-21-23(36-15(2)30)24(37-16(3)31)22(27(39-21)38-18-11-9-17(34-4)10-12-18)28-25(32)19-7-5-6-8-20(19)26(28)33/h5-12,21-24,27H,13H2,1-4H3/t21-,22-,23-,24-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPBIYKEHIGHE-XMPCBSOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458947 |

Source

|

| Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside | |

CAS RN |

138906-41-9 |

Source

|

| Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)